Benzenesulfonamide, N-(di-2-furanylmethyl)-4-methyl-

Description

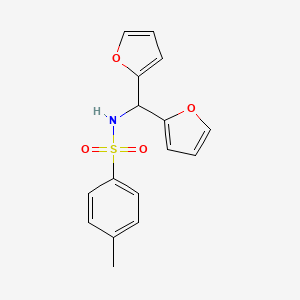

Benzenesulfonamide derivatives are characterized by a sulfonamide group (-SO₂NH₂) attached to a benzene ring, with substitutions at the nitrogen or aromatic ring influencing their physicochemical and biological properties. The compound N-(di-2-furanylmethyl)-4-methylbenzenesulfonamide features a 4-methyl-substituted benzene ring and a sulfonamide nitrogen modified with a di-2-furanylmethyl group.

Properties

CAS No. |

488720-06-5 |

|---|---|

Molecular Formula |

C16H15NO4S |

Molecular Weight |

317.4 g/mol |

IUPAC Name |

N-[bis(furan-2-yl)methyl]-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C16H15NO4S/c1-12-6-8-13(9-7-12)22(18,19)17-16(14-4-2-10-20-14)15-5-3-11-21-15/h2-11,16-17H,1H3 |

InChI Key |

WESUFZSWMRNERH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CO2)C3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Di(furan-2-yl)methyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable furan derivative under controlled conditions. One common method involves the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(Di(furan-2-yl)methyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The furan rings can be oxidized to form furanones under specific conditions.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and related compounds.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(Di(furan-2-yl)methyl)-4-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(Di(furan-2-yl)methyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The furan rings may also contribute to the compound’s binding affinity and specificity towards certain biological targets. Detailed studies on the molecular pathways involved are ongoing .

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : Nitro () and trifluoromethyl () groups enhance electron-withdrawing effects, improving antimicrobial or anticancer activity. The di-2-furanylmethyl group may instead donate electrons via furan’s oxygen atoms, altering binding interactions.

- Solubility : Hydroxyl groups () improve hydrophilicity, while methyl and trifluoromethyl groups increase lipophilicity. Furan’s moderate polarity may balance solubility.

- Thermal Stability : Derivatives with bulky substituents (e.g., benzimidazole-pyrimidine in ) exhibit higher melting points (66–92°C), suggesting increased rigidity.

Biological Activity

Benzenesulfonamide, N-(di-2-furanylmethyl)-4-methyl-, a compound combining a benzenesulfonamide moiety with furan-derived substituents, has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 249.28 g/mol

The presence of both the sulfonamide group and furan rings enhances the compound's reactivity and biological interactions, making it a candidate for various therapeutic applications.

Antimicrobial Properties

Benzenesulfonamide derivatives are known for their antimicrobial activity , primarily attributed to their ability to inhibit folic acid synthesis in bacteria. This mechanism is crucial as folic acid is essential for bacterial growth and replication. Research indicates that the specific derivative N-(di-2-furanylmethyl)-4-methyl- may exhibit similar properties, although detailed studies are required to confirm its efficacy against specific bacterial strains .

The biological activity of benzenesulfonamide derivatives often involves:

- Inhibition of Enzymatic Pathways : Many sulfonamides inhibit enzymes involved in the synthesis of nucleic acids by mimicking para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase in bacteria.

- Binding Affinity Studies : Interaction studies have shown that these compounds can bind effectively to various biological targets, including enzymes and receptors involved in disease processes .

In Vitro Studies

A study on sulfonamides highlighted their effectiveness as inhibitors of carbonic anhydrases (CAs), which are implicated in various physiological processes and diseases, including cancer. The synthesized compounds demonstrated moderate inhibitory effects against tumor-associated isoforms such as hCA IX and hCA XII . The structure-activity relationship (SAR) analysis provided insights into how modifications can enhance selectivity and potency.

Comparative Analysis

A comparative analysis of various benzenesulfonamide derivatives reveals significant differences in their biological activities. The following table summarizes some related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzenesulfonamide, 4-methyl | Structure | Basic sulfonamide structure without furan substitution |

| N-(2-furanylmethyl)-benzenesulfonamide | Structure | Contains furan but lacks methyl substitution on the benzene ring |

| Benzenesulfonamide, N-(2-propynyl)-4-methyl | Structure | Different alkynyl substituent instead of furan |

The unique combination of functionalities in N-(di-2-furanylmethyl)-4-methyl- enhances its potential applications compared to simpler analogs .

Therapeutic Applications

The versatility of benzenesulfonamide derivatives suggests potential applications in:

- Antimicrobial Treatments : Targeting bacterial infections resistant to conventional antibiotics.

- Cancer Therapy : As inhibitors of carbonic anhydrases, these compounds may help in managing tumor growth and metastasis .

- Inflammation Management : Given their role in modulating enzymatic pathways, they may be beneficial in treating inflammatory diseases .

Q & A

Basic: What synthetic methodologies are commonly employed for N-(di-2-furanylmethyl)-4-methylbenzenesulfonamide?

Answer:

The synthesis typically involves multi-step organic reactions, including sulfonamide bond formation and functionalization of the furan moieties. Key steps include:

- Amidation/Sulfonation : Reacting 4-methylbenzenesulfonyl chloride with a di-2-furanylmethylamine precursor in dichloromethane or DMF under controlled temperatures (0–25°C) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

- Optimization : Reaction yields improve with anhydrous conditions, catalytic bases (e.g., triethylamine), and stoichiometric excess of the amine precursor .

Advanced: How can crystallographic data contradictions be resolved for this compound?

Answer:

Discrepancies in crystal structure data may arise from twinning, disordered solvent, or improper refinement. Methodological solutions include:

- Structure Refinement : Use SHELXL for small-molecule refinement, leveraging constraints for disordered regions and integrating solvent masking tools .

- Validation Tools : Apply PLATON/ADDSYM to check for missed symmetry and validate hydrogen bonding networks .

- Data Collection : High-resolution datasets (≤0.8 Å) reduce model bias. For twinned crystals, use TWINLAW in SHELXL to refine twin fractions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z calculated for C₁₃H₁₄N₂O₃S: 294.07) .

Advanced: How should researchers address bioactivity discrepancies in pharmacological studies?

Answer:

Contradictory bioactivity results (e.g., IC₅₀ variations) may stem from:

- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times, and DMSO concentrations (<0.1%) .

- Compound Purity : Validate via HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .

- Solubility Effects : Use dynamic light scattering (DLS) to detect aggregation in buffer solutions (e.g., PBS pH 7.4) .

Basic: What are the recommended storage and stability protocols?

Answer:

- Storage : -20°C in amber vials under argon to prevent oxidation of the furan rings .

- Stability Testing : Monitor degradation via TLC (silica gel, chloroform:methanol 9:1) monthly. Hydrolysis of sulfonamide bonds occurs at >40°C or in acidic/basic conditions .

Advanced: How can computational methods guide the design of derivatives with enhanced activity?

Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase IX). Prioritize derivatives with improved binding scores .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups on the benzene ring enhance sulfonamide acidity and target binding .

Basic: What safety precautions are essential during synthesis?

Answer:

- Handling Sulfonyl Chlorides : Use fume hoods and PPE (nitrile gloves, goggles) due to lachrymatory effects .

- Waste Disposal : Quench excess sulfonyl chloride with ice-cold sodium bicarbonate before disposal .

Advanced: How to analyze regioselectivity challenges in di-2-furanylmethyl group functionalization?

Answer:

- Kinetic vs. Thermodynamic Control : Monitor reaction intermediates via LC-MS. For example, alkylation at the furan β-position dominates under low temperatures (0°C) due to steric hindrance .

- Directing Groups : Introduce temporary protecting groups (e.g., Boc) on the sulfonamide nitrogen to steer functionalization .

Basic: What databases provide reliable physicochemical data for this compound?

Answer:

- PubChem : CID entries include experimental LogP and solubility data .

- NIST Chemistry WebBook : Validated spectral data (IR, MS) and thermodynamic properties .

Advanced: What strategies mitigate synthetic byproducts from furan ring oxidation?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.